4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c24-18(7-4-12-30(25,26)15-5-2-1-3-6-15)21-20-23-22-19(29-20)14-8-9-16-17(13-14)28-11-10-27-16/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMMLTLPCGKKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Oxadiazole Ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzenesulfonyl group with the oxadiazole and benzodioxin intermediates using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide involves interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.
Pathways: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 4-fluorophenylsulfonyl group in increases molecular polarity and may improve target binding compared to the non-fluorinated benzenesulfonyl group in the target compound. Fluorine’s electronegativity enhances electrostatic interactions with enzymatic active sites.
Linker Modifications :
- Replacement of the butanamide linker (target compound) with a sulfanyl acetamide group (as in ) significantly alters pharmacokinetics. Sulfanyl-containing analogs exhibit superior antibacterial efficacy (MIC ≤ 8 µg/mL against S. aureus and E. coli), likely due to enhanced membrane permeability .
Toxicity Profile :
- Compounds with bulky sulfonyl groups (e.g., benzenesulfonyl) show moderate cytotoxicity in hemolytic assays (≤15% lysis at 50 µg/mL), whereas smaller substituents (e.g., methyl) reduce toxicity . The target compound’s benzenesulfonyl moiety may confer similar modest cytotoxicity.
Pharmacological Potential
While direct data for the target compound are sparse, inferences can be drawn from structural analogs:
- Antibacterial Activity : Sulfonyl and sulfanyl derivatives exhibit Gram-positive selectivity. The target compound’s benzenesulfonyl group may improve stability but reduce potency compared to fluorinated or sulfanyl analogs .
- Anti-inflammatory Potential: Benzodioxin-oxadiazole hybrids are known to inhibit COX-2 and TNF-α. The benzenesulfonyl group’s electron-withdrawing nature may enhance COX-2 binding affinity .
Biological Activity
The compound 4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzenesulfonyl group with a 1,3,4-oxadiazole moiety and a benzodioxole component, which may contribute to its pharmacological properties.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C23H20N2O6S |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
| InChI Key | TXWZQMHSJYZVLT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The 1,3,4-oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The mechanism often involves modulation of enzyme activity or receptor binding, leading to alterations in cellular pathways.
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of oxadiazole derivatives showed potent activity against various bacterial strains at low concentrations (around 100 µg/mL) .
Anti-inflammatory Effects
Several studies have assessed the anti-inflammatory potential of oxadiazole derivatives:
- Experimental Results : Compounds similar to the target compound demonstrated anti-inflammatory effects comparable to standard drugs like Indomethacin at doses of 50 mg/kg body weight .
Case Studies
- Antimicrobial Efficacy :
- Anti-cancer Potential :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
